molecular formula C10H7NO B8070999 2-Benzofuranacetonitrile

2-Benzofuranacetonitrile

Cat. No.: B8070999
M. Wt: 157.17 g/mol
InChI Key: BJTDFHIHXJBHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzofuranacetonitrile is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Agents : Benzofuran and its derivatives, including 2-Benzofuranacetonitrile, have been found suitable for developing new antimicrobial agents. They show a wide range of biological and pharmacological applications, making them a focus in drug discovery and development for treating microbial diseases (Hiremathad et al., 2015).

  • Antitumor Agents : Certain benzofuran derivatives, synthesized using nanopalladium catalysts, have shown significant anticancer activity. For example, product 3w exhibited excellent anticancer activity toward T-24 and HeLa cells (Wang et al., 2019).

  • Anti-inflammatory, Analgesic, and Antipyretic Agents : A series of benzofuran-2-carboxamide derivatives synthesized through microwave-assisted one-pot parallel approach showed promising anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014).

  • Multi-Target-Directed Ligands for Alzheimer's Disease : Tacrine-Benzofuran Hybrids have been developed as potent multitarget-directed ligands for Alzheimer's Disease treatment. These hybrids exhibit good inhibitory activities on key molecular targets related to the disease (Zha et al., 2016).

  • Antitubercular, Anti-Alzheimer, and Anti-Inflammatory Properties : Benzofuran compounds have shown various biological activities, including anticancer, antitubercular, anti-Alzheimer, and anti-inflammatory properties. They play a vital role as inhibitors against several diseases, viruses, fungi, microbes, and enzymes (Dawood, 2019).

Properties

IUPAC Name

2-(2-benzofuran-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTDFHIHXJBHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=COC(=C2C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742145
Record name (2-Benzofuran-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-28-3
Record name (2-Benzofuran-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.